molecular formula C15H14Cl2N2O3S B1676647 ML335 CAS No. 825658-06-8

ML335

Numéro de catalogue: B1676647
Numéro CAS: 825658-06-8
Poids moléculaire: 373.3 g/mol
Clé InChI: RDFIQTZRJRVFHK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ML335 est un composé chimique connu pour son rôle d'activateur sélectif des canaux potassiques à deux domaines transmembranaires TREK-1 et TREK-2. Ces canaux sont impliqués dans divers processus physiologiques, notamment la régulation de l'excitabilité neuronale et la perception de la douleur. This compound a été étudié pour ses applications thérapeutiques potentielles, notamment dans le contexte de la gestion de la douleur et de la neuroprotection .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de ML335 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Une voie de synthèse courante comprend la réaction de la 2,4-dichlorobenzylamine avec le chlorure de 4-méthylsulfonylbenzoyle en conditions basiques pour former le produit souhaité. La réaction nécessite généralement l'utilisation de solvants tels que le dichlorométhane et de bases comme la triéthylamine .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle des procédures de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, des processus de purification et la garantie de la conformité avec les réglementations en matière de sécurité et d'environnement .

Analyse Des Réactions Chimiques

Types de réactions

ML335 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut conduire à la formation d'amines ou d'alcools .

Applications De Recherche Scientifique

Introduction to ML335

This compound is a selective modulator of two-pore domain potassium channels, specifically TREK-1 and TREK-2. These channels are critical in various physiological processes, including neuronal excitability and pain perception. Recent research has highlighted this compound's potential therapeutic applications, particularly in the fields of pain management, neuroprotection, and inflammatory diseases.

Inflammatory Response Modulation

Mechanism of Action:
this compound has been shown to inhibit TWIK2 channel-mediated potassium efflux, which is crucial in the activation of the NLRP3 inflammasome—a key player in inflammatory responses, particularly in conditions like gout. By blocking potassium efflux, this compound reduces the release of pro-inflammatory cytokines such as IL-1β from macrophages treated with monosodium urate (MSU) crystals .

Case Study:
In a study involving mouse models of gout, this compound effectively mitigated MSU crystal-induced inflammation by improving mitochondrial dynamics and function through the inhibition of MARCH5 protein expression . This suggests that this compound could be a promising candidate for treating gout and other inflammatory conditions.

Pain Management

Role in Pain Perception:
this compound acts as an activator of TREK-1 and TREK-2 channels, which are implicated in the modulation of pain pathways. By enhancing the activity of these channels, this compound can potentially alleviate pain sensations.

Research Findings:
Studies have demonstrated that activation of TREK channels can lead to hyperpolarization of neurons, which may diminish pain signaling. This property positions this compound as a valuable tool in developing analgesic therapies .

Neuroprotection

Implications for Neurodegenerative Diseases:
The neuroprotective effects of this compound are attributed to its ability to regulate neuronal excitability. By modulating potassium ion flow, this compound can protect neurons from excitotoxicity—a common feature in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Experimental Evidence:
Research indicates that activating TREK channels with this compound can prevent neuronal damage under conditions that typically lead to cell death, further supporting its potential as a therapeutic agent for neurodegenerative disorders .

Pulmonary Arterial Hypertension (PAH)

Therapeutic Target:
this compound has been identified as a significant modulator of pulmonary arterial smooth muscle cells (PASMCs). It enhances TREK-1 activity, which is crucial for maintaining low resting pulmonary vascular tone. This modulation can lead to reduced pulmonary arterial pressure—an essential factor in managing PAH .

Clinical Implications:
In experimental models, administration of this compound resulted in relaxation of pre-constricted pulmonary arteries and normalization of membrane potential in PASMCs from patients with idiopathic PAH. This highlights its potential role as a therapeutic agent for PAH management .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Inflammatory ResponseInhibits TWIK2-mediated K+ effluxReduces IL-1β release; alleviates gout symptoms
Pain ManagementActivates TREK-1 and TREK-2 channelsPotential analgesic effects through hyperpolarization
NeuroprotectionModulates neuronal excitabilityProtects against excitotoxicity
Pulmonary Arterial HypertensionEnhances TREK-1 activityLowers pulmonary arterial pressure

Mécanisme D'action

ML335 exerts its effects by selectively activating the two-pore domain potassium channels TREK-1 and TREK-2. These channels play a crucial role in maintaining the resting membrane potential and regulating neuronal excitability. This compound binds to a specific site on these channels, stabilizing their open state and enhancing potassium ion flow. This action leads to hyperpolarization of the neuronal membrane, reducing excitability and potentially alleviating pain .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de this compound

This compound est unique en raison de sa haute sélectivité pour les canaux TREK-1 et TREK-2, ce qui en fait un outil précieux pour étudier ces canaux spécifiques sans effets hors cible. Sa capacité à moduler l'excitabilité neuronale et la perception de la douleur avec précision le distingue des autres modulateurs de canaux potassiques .

Activité Biologique

ML335 is a small molecule that has garnered attention for its role as a modulator of two-pore domain potassium (K2P) channels, specifically TREK-1 (KCNK2) and TREK-2 (KCNK10). This compound has been studied for its potential therapeutic applications, particularly in inflammatory conditions such as gout. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.

This compound acts primarily as an activator of K2P channels, influencing potassium ion (K+^+) efflux. The modulation of these channels is crucial in various physiological processes, including neuronal excitability and inflammatory responses. The specific interactions of this compound with the TWIK2 channel have been shown to inhibit K+^+ efflux, which is a significant factor in the activation of the NLRP3 inflammasome—a key player in inflammation.

Key Findings:

  • Binding Affinity : this compound exhibits high binding affinity for TWIK2, with the lowest inhibition constant among other K2P channel modulators tested (Hydroxychloroquine, Fluoxetine, DCPIB, and ML365) .
  • Inflammatory Response : In vitro studies demonstrated that this compound significantly reduced the release of interleukin-1 beta (IL-1β) from bone marrow-derived macrophages (BMDMs) treated with monosodium urate (MSU) crystals, indicating its anti-inflammatory potential .
  • Mitochondrial Function : The compound also plays a role in mitochondrial dynamics by inhibiting MARCH5 expression, which is involved in mitochondrial injury during inflammation .

Research Findings

Recent studies have provided substantial evidence regarding the efficacy of this compound in modulating inflammatory responses and protecting mitochondrial function. Below are some highlighted research findings:

Study Findings Methodology
Study 1 This compound inhibits TWIK2-mediated K+^+ efflux and reduces IL-1β release.Molecular docking and flow cytometry were used to assess binding energies and intracellular K+^+ concentrations.
Study 2 Demonstrated that this compound stabilizes TREK-2 in a conductive conformation, enhancing its activity.Utilized nanobody technology to study channel regulation.
Study 3 Reported EC50 values for this compound as 14.3 μM for TREK-1 and 5.2 μM for TREK-2.Electrophysiological assays were conducted to determine activator potency.

Case Studies

Several case studies have illustrated the practical applications and implications of this compound in therapeutic contexts:

  • Gout Treatment : A study conducted on mice with MSU-induced gout showed that administration of this compound significantly attenuated inflammation and improved clinical symptoms by inhibiting K+^+ efflux via TWIK2 channels .
  • Neuronal Activity Modulation : In models assessing neuronal excitability, this compound was shown to effectively silence neuronal firing through its action on K2P channels, demonstrating its potential utility in neurological disorders .
  • Chemogenetic Applications : The development of covalent chemogenetic strategies using this compound has opened avenues for irreversible activation of TREK channels, facilitating deeper investigations into K2P function at both molecular and systems levels .

Propriétés

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-4-(methanesulfonamido)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O3S/c1-23(21,22)19-13-6-3-10(4-7-13)15(20)18-9-11-2-5-12(16)8-14(11)17/h2-8,19H,9H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFIQTZRJRVFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825658-06-8
Record name N-[(2,4-dichlorophenyl)methyl]-4-methanesulfonamidobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML335
Reactant of Route 2
Reactant of Route 2
ML335
Reactant of Route 3
Reactant of Route 3
ML335
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ML335
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ML335
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ML335

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.